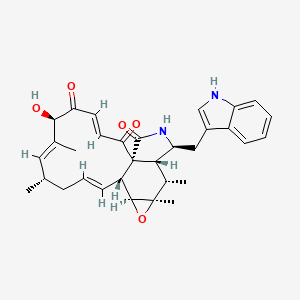

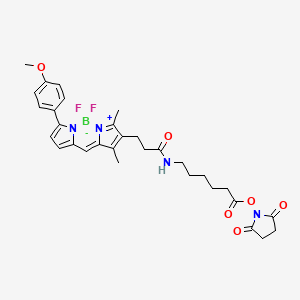

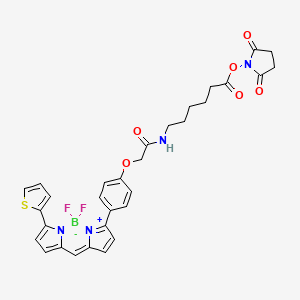

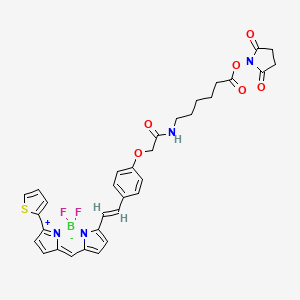

(Z)-N-phenyl-4-(piperidin-1-yl)-6-(2-(quinuclidin-3-ylidene)hydrazinyl)-1,3,5-triazin-2-amine

Descripción general

Descripción

ATB107 is a novel and potent inhibitor of indole-3-glycerol phosphate synthase (IGPS) with a KD of 3 μM.

Aplicaciones Científicas De Investigación

Tuberculosis Treatment

ATB107 has been identified as a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS), which is crucial for the growth of Mycobacterium tuberculosis . It’s particularly effective against drug-resistant strains, making it a promising candidate for treating tuberculosis (TB), especially multidrug-resistant TB (MDR-TB). The compound has shown high activity with a minimum inhibitory concentration (MIC) of 0.1 μg/mL against M. tuberculosis H37Rv .

Protein Expression Analysis

Research has utilized ATB107 to study altered protein expression patterns in M. tuberculosis by employing two-dimensional gel electrophoresis coupled with MALDI-TOF-MS analysis (2-DE-MS) . This application is significant for understanding the mechanism of action of ATB107 and could lead to the discovery of new therapeutic targets.

Indole-3-Glycerol Phosphate Synthase Inhibition

As an inhibitor of IGPS, ATB107 has potential applications in studying the tryptophan biosynthesis pathway. IGPS is an enzyme involved in the synthesis of tryptophan, an essential amino acid, and its inhibition by ATB107 can help elucidate the pathway’s role in bacterial survival and pathogenicity .

Drug Resistance Mechanism Elucidation

ATB107’s effectiveness against drug-resistant strains of M. tuberculosis allows researchers to explore the mechanisms behind drug resistance. By comparing the protein expression profiles of drug-sensitive and drug-resistant strains treated with ATB107, insights into how bacteria develop resistance can be gained .

Cell Survival and Proliferation Studies

The compound has been used in cell experiments to determine its effect on cell survival and growth. At varying concentrations, ATB107 can inhibit cell proliferation, providing a tool for studying the cellular response to tryptophan absence and other stress conditions .

Pharmacological Research

With its well-documented activity against M. tuberculosis and its binding ability correlated with concentrations, ATB107 serves as a valuable compound in pharmacological research. It can be used to study the dose-response relationship and the pharmacodynamics of new anti-TB drugs .

Mecanismo De Acción

Target of Action

ATB107, also known as 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine or (Z)-N-phenyl-4-(piperidin-1-yl)-6-(2-(quinuclidin-3-ylidene)hydrazinyl)-1,3,5-triazin-2-amine, is a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS) . IGPS is a key enzyme in the tryptophan biosynthetic pathway, which plays an important role in the growth of Mycobacterium tuberculosis .

Mode of Action

ATB107 interacts with IGPS, inhibiting its function and thereby affecting the biosynthesis of tryptophan . This interaction results in a decrease in the expression of the protein encoded by Rv3246c, the transcriptional regulatory protein of MtrA belonging to the MtrA-MtrB two-component regulatory system .

Biochemical Pathways

The primary biochemical pathway affected by ATB107 is the tryptophan biosynthesis pathway . By inhibiting IGPS, ATB107 disrupts the fourth step of this pathway, leading to a decrease in tryptophan production . This disruption affects the protein expression profile of Mycobacterium tuberculosis, altering the expression of several genes .

Pharmacokinetics

tuberculosis H37Rv . This suggests that ATB107 has good bioavailability and can reach its target effectively.

Result of Action

The primary result of ATB107’s action is the inhibition of the growth of Mycobacterium tuberculosis strains, including drug-resistant strains . This is achieved through the disruption of tryptophan biosynthesis, which is crucial for the growth and survival of these bacteria .

Action Environment

The action of ATB107 is influenced by the environment within the Mycobacterium tuberculosis cells. The compound might present a stress condition similar to isoniazid (INH) or ethionamide for M. tuberculosis since the altered expression in response to ATB107 of some genes, such as Rv3140, Rv2243, and Rv2428, is consistent with INH or ethionamide treatment

Propiedades

IUPAC Name |

2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPISBYVBGLUBW-NLRVBDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-phenyl-4-(piperidin-1-yl)-6-(2-(quinuclidin-3-ylidene)hydrazinyl)-1,3,5-triazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)

![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)

![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)

![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)

![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)